molecular formula C19H14FN3O2S B11376605 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11376605
M. Wt: 367.4 g/mol
InChI Key: YVDMOVBLVYHSLB-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Substitution reactions can occur at the fluorine atom or the methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14FN3O2S

Molecular Weight

367.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H14FN3O2S/c1-10-3-5-12(6-4-10)17-21-19(26-23-17)22-18(24)16-11(2)14-9-13(20)7-8-15(14)25-16/h3-9H,1-2H3,(H,21,22,23,24)

InChI Key

YVDMOVBLVYHSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C

Origin of Product

United States

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